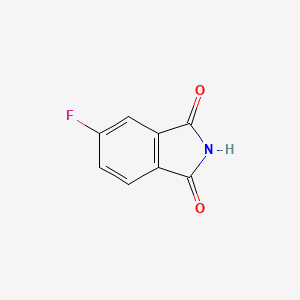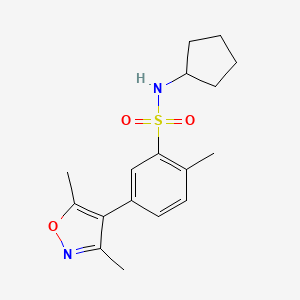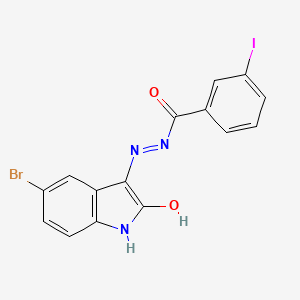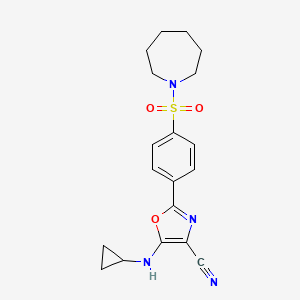
(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate" is a chiral molecule that is part of a broader class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry. The presence of both fluorine and iodine atoms in this compound suggests potential reactivity in substitution reactions, which could be useful in various synthetic applications.
Synthesis Analysis
The synthesis of related carbamate compounds often involves multi-step processes that can include protection-deprotection strategies, esterification, and functional group transformations. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved through a seven-step process starting from L-Serine, which included esterification, protection, reduction, and the Corey-Fuchs reaction . Similarly, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate involved a chiral inversion step mediated by thionyl chloride, highlighting the importance of stereochemistry in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of carbamates like "this compound" is characterized by the presence of a carbamate group (R1R2N-CO-O-) attached to an alkyl or aryl group. The stereochemistry of the compound is crucial, as seen in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which resulted in optically pure (R)- and (S)-enantiomers . The presence of halogen atoms such as fluorine and iodine can influence the molecular conformation and reactivity due to their electronegativity and size.
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including transesterification, amination, and halogenation. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification is an example of a reaction that can produce chiral carbamates . The iodolactamization step in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the potential for cyclization reactions in the presence of iodine . Additionally, the dirhodium(II)-catalyzed C-H amination reaction of carbamates can be used to introduce nitrogen-containing functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The fluorine and iodine atoms in "this compound" can also impact the compound's reactivity, as seen in the study of isomorphous crystal structures of halogenated carbamates, where halogen bonds were observed . The crystalline structure of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was determined by X-ray diffraction, which is a common technique used to elucidate the three-dimensional arrangement of atoms in crystalline materials .
Scientific Research Applications
Synthesis and Optimization
(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is utilized as an important intermediate in the synthesis of biologically active compounds. For instance, it's an intermediate in the synthesis of omisertinib (AZD9291), a drug used for certain types of non-small cell lung cancer. Research demonstrates a rapid synthetic method to produce this compound with a high yield of 81% through processes like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Role in Producing Natural Product Derivatives
This compound is also vital as an intermediate in synthesizing derivatives of natural products such as jaspine B, which has been shown to possess cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps including esterification, protection, reduction, and Corey-Fuchs reaction, highlighting its versatility and significance in complex organic syntheses (Tang et al., 2014).
Involvement in CO2 Fixation
Another intriguing application is in the cyclizative fixation of atmospheric CO2 by unsaturated amines to produce cyclic carbamates bearing an iodomethyl group. This process, utilizing tert-butyl hypoiodite, presents an innovative approach to capture and utilize CO2, a critical aspect in the context of climate change and environmental chemistry (Takeda et al., 2012).
properties
IUPAC Name |
tert-butyl N-[(2R)-2-fluoro-3-iodopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FINO2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFWSBKIVUQJO-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)




